molecular formula C12H14Cl2O B1613073 3',4'-Dichloro-3,3-dimethylbutyrophenone CAS No. 898764-90-4

3',4'-Dichloro-3,3-dimethylbutyrophenone

Cat. No. B1613073
M. Wt: 245.14 g/mol
InChI Key: CAFOUHFEDGIZQO-UHFFFAOYSA-N
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Description

“3’,4’-Dichloro-3,3-dimethylbutyrophenone” is a chemical compound with the CAS Number: 898764-90-4. Its molecular weight is 245.15 and its IUPAC name is 1-(3,4-dichlorophenyl)-3,3-dimethyl-1-butanone . It appears as a yellow oil .


Molecular Structure Analysis

The InChI code for “3’,4’-Dichloro-3,3-dimethylbutyrophenone” is 1S/C12H14Cl2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3’,4’-Dichloro-3,3-dimethylbutyrophenone” is a yellow oil . Its molecular weight is 245.15 . The compound’s IUPAC name is 1-(3,4-dichlorophenyl)-3,3-dimethyl-1-butanone .

Scientific Research Applications

Environmental Toxicology and Degradation

Research on chlorinated compounds, including herbicides and pesticides like 2,4-D (2,4-dichlorophenoxyacetic acid), focuses on their environmental fate, toxicology, and degradation mechanisms. Studies have revealed the persistence of such compounds in the environment and their potential toxic effects on aquatic life and ecosystems. Advanced degradation methods, including microbial biodegradation, highlight the efforts to mitigate the environmental impact of these compounds (Zuanazzi et al., 2020).

Pharmacology and Toxic Effects

The pharmacokinetics, pharmacodynamics, and toxicity of chlorinated compounds, particularly psychoactive substances, have been explored to understand their biological effects and mechanisms of action. Research on compounds like 3,4-dimethylmethcathinone sheds light on the metabolic pathways, toxicological profiles, and potential therapeutic or adverse effects these substances may have on human health (Rouxinol et al., 2019).

Organic Chemistry and Material Science

The applications of chlorinated organic compounds extend into organic chemistry and material science, where they are used in the synthesis of complex molecules and materials. Research into the properties and applications of compounds like haloaluminate ionic liquids demonstrates the versatility of chlorinated compounds in facilitating electrochemical processes and innovations in material science (Tsuda et al., 2017).

Wastewater Treatment and Environmental Protection

Addressing the environmental hazards posed by the production and use of chlorinated compounds, studies have focused on wastewater treatment technologies. These efforts aim to remove toxic residues from water, thereby protecting aquatic ecosystems and human health. Advanced treatment options, including the use of biological processes and activated carbon, demonstrate effective strategies for mitigating the impact of pesticide and herbicide contamination (Goodwin et al., 2018).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFOUHFEDGIZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642410
Record name 1-(3,4-Dichlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichloro-3,3-dimethylbutyrophenone

CAS RN

898764-90-4
Record name 1-(3,4-Dichlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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